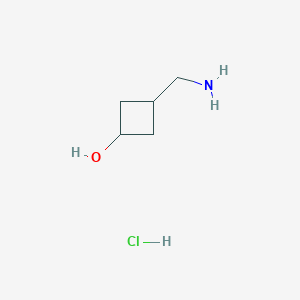

3-(Aminomethyl)cyclobutanol hydrochloride

Description

Significance of Cyclobutane (B1203170) Scaffolds in Contemporary Molecular Design

The cyclobutane ring is a four-membered carbocycle that possesses significant ring strain, which influences its chemical reactivity and conformation. Unlike more flexible cycloalkanes, the cyclobutane ring adopts a rigid, puckered three-dimensional (3D) structure. pharmablock.com This conformational restriction is a highly desirable trait in molecular design, as it can help to lock a molecule into a specific, biologically active shape. lifechemicals.comru.nl

The incorporation of a cyclobutane moiety into a larger molecule can offer several strategic advantages:

Improved Metabolic Stability: Replacing more metabolically vulnerable groups with a cyclobutane ring can enhance a compound's stability in biological systems. pharmablock.comnih.gov

Conformational Restriction: The rigidity of the cyclobutane scaffold reduces the number of possible conformations a molecule can adopt, which can lead to higher potency and selectivity for its biological target. lifechemicals.comresearchgate.net

Three-Dimensionality: As drug discovery moves away from flat, two-dimensional molecules, the sp³-rich, 3D nature of cyclobutane scaffolds allows for better exploration of the chemical space and interaction with complex biological targets. nih.govnih.gov

Bioisosteric Replacement: The cyclobutane unit can serve as a bioisostere for other chemical groups, such as phenyl rings or alkenes, while offering improved physicochemical properties. nih.govnih.gov

These characteristics have made cyclobutane derivatives privileged structures in the development of novel therapeutics and other functional molecules. researchgate.net

Overview of 3-(Aminomethyl)cyclobutanol (B171485) Hydrochloride within Academic Research Contexts

Within the broader family of cyclobutane derivatives, 3-(Aminomethyl)cyclobutanol hydrochloride is a notable compound used in academic and industrial research. It is a disubstituted cyclobutane featuring both an aminomethyl (-CH₂NH₂) and a hydroxyl (-OH) functional group. This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules. chemshuttle.com

The compound exists as different stereoisomers (cis and trans), which have distinct spatial arrangements of their functional groups. This stereochemistry is critical as it dictates how the molecule can be used to construct specific three-dimensional structures. mdpi.com In research contexts, this compound is primarily utilized as a synthetic intermediate. chemshuttle.com Its functional groups—the primary amine and the primary alcohol—provide reactive sites for a variety of chemical transformations, allowing for its incorporation into larger, more elaborate molecular frameworks.

Below are the key chemical properties for the cis and trans isomers of this compound.

| Property | cis-Isomer | trans-Isomer |

|---|---|---|

| CAS Number | 1400744-20-8 chemshuttle.com | 1404365-04-3 chemdad.com |

| Molecular Formula | C₅H₁₂ClNO chemshuttle.com | C₅H₁₂ClNO chemdad.com |

| Molecular Weight | 137.61 g/mol chemshuttle.com | 137.61 g/mol chemdad.com |

The unique structural arrangement of a strained cyclobutane ring bearing both amine and alcohol functionalities makes this compound a valuable tool for chemists exploring the synthesis of novel, conformationally restricted molecules for various research applications. mdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(aminomethyl)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNRVZGKQUALNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427386-91-1, 1404365-04-3 | |

| Record name | 3-(Aminomethyl)cyclobutanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,3r)-3-(aminomethyl)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminomethyl Cyclobutanol Hydrochloride and Its Analogues

General Synthetic Strategies for Aminocyclobutanol Scaffolds

The construction of the aminocyclobutanol core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and control over substitution patterns. Key methodologies include cycloaddition reactions to form the four-membered ring, ring-opening of strained bicyclic systems, and functionalization of pre-existing cyclobutanone (B123998) derivatives.

Cycloaddition Reactions (e.g., [2+2] Cycloaddition)

The [2+2] cycloaddition is one of the most direct and widely utilized methods for constructing cyclobutane (B1203170) rings. kib.ac.cn This reaction typically involves the combination of two alkene components, often promoted by thermal or photochemical activation. In recent years, metal-catalyzed and organocatalyzed variants have significantly expanded the scope and efficiency of this transformation. nih.govorganic-chemistry.org

A notable application is the hyperbaric [2+2] cycloaddition reaction between sulfonyl allenes and benzyl (B1604629) vinyl ether, which serves as a key step in synthesizing a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. ru.nlresearchgate.netresearcher.life This high-pressure approach effectively promotes the cycloaddition, leading to the formation of cyclobutane cores that can be further derivatized. ru.nlresearchgate.net For instance, the reaction between arenesulfonyl allenes and benzyl vinyl ether proceeds in high yields, followed by the incorporation of various amine substituents via conjugate addition. ru.nl

Visible-light-mediated cycloadditions have also emerged as a powerful, sustainable strategy. nih.gov For example, a diverse range of unsymmetrical tri- and tetrasubstituted cyclobutane structures can be produced with excellent diastereoselectivities through the heterodimerization of dissimilar acyclic enones, using a ruthenium(II) photocatalyst. organic-chemistry.org These methods highlight the versatility of [2+2] cycloadditions in generating complex aminocyclobutanol precursors.

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Arenesulfonyl allene (B1206475) + Benzyl vinyl ether | 15 kbar, 50°C | 3-Benyloxy-2-[(phenylsulfonyl)methylidene]cyclobutane | 83-92% | ru.nlresearchgate.net |

| Acyclic enones | Ru(bpy)3Cl2, visible light | Tetrasubstituted cyclobutanes | Good yields | organic-chemistry.org |

| 2-Acylaminoacrylates (thermal) | Michael-Dieckmann-type process | Substituted cyclobutane skeleton | N/A | nih.gov |

Ring-Opening Reactions in Cyclobutane Ring Formation

Ring-opening reactions of strained bicyclic systems provide an alternative and powerful entry into functionalized cyclobutane scaffolds. This strategy often allows for excellent control over stereochemistry. A key example is the Lewis acid-catalyzed ring-opening of bicyclobutanes (BCBs) with nucleophiles. This approach has been successfully employed for the concise, modular synthesis of 1,1,3-trisubstituted cyclobutanes under mild conditions. acs.org The reaction of acyl-BCBs with acyclic thioamides, for instance, exhibits excellent diastereoselectivity (trans/cis > 98/2), affording products with single-configuration tetrasubstituted carbon stereocenters. acs.org

Another important strategy involves the ring expansion of smaller rings. For example, a catalytic protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl (B3062369) alcohols can produce cyclobutanone products that bear α-quaternary stereogenic centers. organic-chemistry.org While this is a ring expansion to form a cyclobutanone (a precursor), it demonstrates the utility of ring-manipulation strategies. Similarly, the ring opening of cyclobutenones can be used to generate highly functionalized intermediates that can subsequently be transformed into complex cyclobutane derivatives. nih.gov The inherent ring strain of these four-membered ring compounds makes them susceptible to ring cleavage under various conditions, which can be strategically exploited in synthesis. researchgate.net

Synthetic Routes from Cyclobutanone Derivatives

Cyclobutanones are versatile and readily accessible intermediates for the synthesis of aminocyclobutanol analogues. organic-chemistry.orgnih.gov A common route to 3-(aminomethyl)cyclobutanol (B171485) involves the transformation of functional groups on a cyclobutane core derived from a cyclobutanone.

One documented synthesis starts from 3-oxocyclobutanecarboxylic acid. google.com This starting material undergoes a Curtius rearrangement, followed by protection of the resulting amine and reduction of the ketone, to generate a cis-aminocyclobutanol derivative. A subsequent Mitsunobu reaction inverts the stereochemistry of the alcohol, and final deprotection steps yield the trans-3-aminocyclobutanol hydrochloride. google.com

Furthermore, α-aminocyclobutanones can be synthesized through various methods, including the use of nitrogen nucleophiles like carbamates and amides. researchgate.net These aminocyclobutanones can then be stereoselectively reduced to the corresponding aminocyclobutanols. The reduction of a cyclobutanone is a critical step where stereochemistry can be introduced. For example, the reduction of 3-tert-butoxycarbonylaminocyclobutanone with a reducing agent can lead to cis-3-tert-butoxycarbonylamino cyclobutanol. google.com The functionalization of cyclobutanone derivatives is a cornerstone in the synthesis of these scaffolds, allowing for the introduction of both the amino and hydroxyl groups with potential stereocontrol. nih.gov

Stereoselective Synthesis of 3-(Aminomethyl)cyclobutanol Hydrochloride Isomers

Controlling the stereochemistry of the substituents on the cyclobutane ring is paramount for medicinal chemistry applications. Both diastereoselective and enantioselective methods have been developed to access specific isomers of 3-(Aminomethyl)cyclobutanol and its analogues.

Diastereoselective Approaches

Diastereoselectivity in cyclobutane synthesis can be achieved through various means, including substrate control, reagent control, and catalyst control. As mentioned previously, the Lewis acid-catalyzed ring-opening of bicyclobutanes demonstrates remarkable trans/cis diastereoselectivity (>98/2). acs.org

Michael additions onto cyclobutenes have also been developed for the diastereoselective synthesis of substituted cyclobutanes. This method allows for the efficient formation of various heterocyclic aminocyclobutane esters and amides with high diastereomeric ratios (>95:5 dr). researchgate.netepfl.ch

Furthermore, organocatalysis has been successfully applied to the diastereoselective functionalization of cyclobutanones. Aldol reactions of 3-substituted cyclobutanones catalyzed by chiral proline derivatives can afford 2,3-functionalized cyclobutanones with excellent diastereo- and enantioselectivity. mdpi.com These highly functionalized products are valuable intermediates for the synthesis of specific diastereomers of aminocyclobutanols. An iridium-catalyzed C-H silylation has also been reported as a diastereospecific method for synthesizing cyclobutanols. nih.gov

| Method | Substrate | Key Reagent/Catalyst | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Ring-opening of Bicyclobutane | Acyl-bicyclobutane | Lewis Acid | trans/cis > 98/2 | acs.org |

| Michael Addition | Cyclobutene | DBU | >95:5 | researchgate.net |

| Organocatalyzed Aldol Reaction | 3-Substituted cyclobutanone | N-phenylsulfonyl-(S)-proline | Excellent | mdpi.com |

Enantioselective Synthesis Protocols

The synthesis of enantiomerically pure aminocyclobutanols is a significant challenge that has been addressed through several innovative strategies. Catalytic asymmetric synthesis is at the forefront of these efforts.

A sequential enantioselective reduction/C–H functionalization strategy has been reported for accessing chiral benzocyclobutenols and cyclobutanols. nih.govresearchgate.net This method involves a practical enantioselective reduction of a ketone (e.g., using a chiral oxazaborolidine catalyst like (S)-B-Me) followed by a diastereospecific C-H activation step. nih.govresearchgate.net For example, the CBS reduction of α,α-dimethylbenzocyclobutenone can afford the corresponding alcohol in 86% yield and 92% ee. nih.gov

Organocatalysis has also proven effective for the enantioselective synthesis of α-aminocyclobutanone derivatives. A tandem condensation/keto-enol tautomerization sequence, catalyzed by a cinchona alkaloid derivative, provides access to N-functionalised α-aminocyclobutanones from racemic α-hydroxycyclobutanone. researchgate.net

Photochemical methods offer another avenue for enantioselectivity. The Norrish/Yang reaction, a photocyclization of α-amido alkylaryl ketones, can be used for the stereoselective synthesis of 2-aminocyclobutanols. acs.org Additionally, a catalytic asymmetric cyclopropanation of allene, mediated by a dirhodium catalyst, has been a key step in an enantioselective total synthesis, demonstrating a powerful method for creating chiral building blocks that can be elaborated into cyclobutane systems. nih.gov These diverse enantioselective protocols provide crucial tools for the synthesis of specific, biologically relevant stereoisomers of aminocyclobutanol scaffolds. nih.govmdpi.com

Visible Light-Mediated Photocatalytic Cycloaddition in Chiral Synthesis

Visible light-mediated photocatalysis has emerged as a powerful tool for the construction of cyclobutane rings through [2+2] cycloaddition reactions. acs.org This approach offers a mild and efficient alternative to traditional UV-light-induced cycloadditions. acs.org The reaction typically involves the excitation of a photocatalyst by visible light, which then transfers its energy to one of the olefin substrates, promoting it to an excited triplet state. nih.gov This excited state can then react with a ground-state olefin to form the cyclobutane ring. nih.gov

Key to the success of these reactions in chiral synthesis is the use of catalysts that can control the stereochemical outcome. Both diastereoselective and enantioselective [2+2] cycloadditions have been developed. For instance, the photocatalyst Ru(bpy)32+ has been used in intramolecular [2+2] cycloaddition reactions to generate tetrasubstituted cyclobutane fragments with high yield and diastereoselectivity (up to 10:1). nih.gov For enantioselective transformations, researchers have employed dual catalysis systems, combining a photocatalyst with a chiral Lewis acid. This strategy has proven effective in the enantioselective [2+2] cycloadditions of cinnamate (B1238496) esters. nih.gov

A variety of photocatalysts are employed, with iridium- and ruthenium-based complexes being particularly common. acs.orgresearchgate.net The choice of catalyst, solvent, and reaction concentration can be optimized to maximize yield and stereoselectivity, as demonstrated in the synthesis of cyclobutane α-amino acid derivatives. researchgate.net

Table 1: Optimization of Visible Light-Mediated [2+2] Cycloaddition researchgate.net

| Entry | Photocatalyst (mol %) | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | No catalyst or light | CH3CN | - | 0 |

| 2 | [Ir(dFCF3ppy)2dtbpy]PF6 (2) | CH3CN | 8:1 | 82 |

| 3 | [Ir(dFCF3ppy)2dtbpy]PF6 (4) | CH3CN | 8:1 | 83 |

| 4 | Ru(bpy)32 (5) | CH3CN | - | 0 |

| 5 | Thioxanthone (10) | CH3CN | 3:1 | 54 |

| 6 | 4Cz-IPN (5) | CH3CN | 7:1 | 70 |

| 7 | [Ir(dFCF3ppy)2dtbpy]PF6 (2) | DMF | Not Determined | 60 |

| 8 | [Ir(dFCF3ppy)2dtbpy]PF6 (2) | CDCl3 | 7:1 | 75 |

This methodology allows for the construction of complex, value-added cyclobutane structures under mild conditions with high functional group tolerance. acs.org

Applications of Kinugasa Reactions for Stereoselective Cyclobutane Construction

The Kinugasa reaction is a well-established method for the synthesis of β-lactams, which are four-membered heterocyclic rings. organicreactions.org This reaction involves the copper(I)-mediated 1,3-dipolar cycloaddition of a nitrone with a terminal alkyne. organicreactions.orgnih.gov The process is known for its ability to stereoselectively produce cis-substituted β-lactam products. organicreactions.org

While the Kinugasa reaction is a cornerstone of β-lactam chemistry, its direct application to the construction of all-carbon cyclobutane rings is not its primary use. organicreactions.orgnih.gov The reaction fundamentally constructs a four-membered ring containing one nitrogen and three carbon atoms (an azetidinone core). nih.gov However, the principles of stereocontrol in the formation of four-membered rings are relevant. The reaction's mechanism, which proceeds through a cascade process involving cycloaddition and rearrangement, has been studied computationally to understand the factors governing its stereoselectivity. nih.gov

Advances in the Kinugasa reaction have led to the development of catalytic enantioselective versions, achieving high levels of enantiopurity in the resulting β-lactam products. nih.gov Although it does not directly yield carbocyclic cyclobutanes, the Kinugasa reaction remains a powerful tool for the stereoselective synthesis of β-lactams, which are important structural motifs in medicinal chemistry and can be considered heterocyclic analogues of cyclobutanes. organicreactions.orgnih.gov

Specific Reaction Pathways for this compound Generation

The synthesis of specifically substituted cyclobutanes such as this compound often requires a multi-step sequence involving precise stereochemical control and functional group manipulations.

Mitsunobu Reaction Routes and Derivatives

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the stereospecific inversion of secondary alcohols. organic-chemistry.org This reaction is particularly valuable in the synthesis of substituted cyclobutanes where control of the relative stereochemistry is crucial. nih.gov In a synthetic route towards trans-3-aminocyclobutanol, the Mitsunobu reaction can be employed to invert the configuration of a cis-cyclobutanol precursor. google.com

The reaction typically involves treating an alcohol with a nucleophile in the presence of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov The alcohol is activated by the reagents, and the subsequent nucleophilic attack proceeds with a clean inversion of stereochemistry. organic-chemistry.org For the synthesis of an amino-substituted cyclobutane, a nitrogen nucleophile like phthalimide (B116566) or hydrazoic acid can be used. organic-chemistry.orgnih.gov The resulting product, such as an azide (B81097) or a phthalimide-protected amine, can then be converted to the desired primary amine in a subsequent step. organic-chemistry.org

For example, a starting material like cis-3-(dibenzylamino)cyclobutanol can be reacted with a carboxylic acid under Mitsunobu conditions. This inverts the alcohol's stereocenter, leading to a trans-ester intermediate, which can then be hydrolyzed to afford the trans-3-(dibenzylamino)cyclobutanol. google.com

Catalytic Hydrogenolysis for Amine Deprotection

Catalytic hydrogenolysis is a common and efficient method for removing certain protecting groups, particularly benzyl (Bn) and benzyloxycarbonyl (Cbz) groups from amines and alcohols. google.com In the synthesis of 3-(Aminomethyl)cyclobutanol, this step is crucial for revealing the final primary amine functionality from a protected precursor, such as a dibenzylamino group. google.com

The process involves reacting the protected compound with hydrogen gas in the presence of a metal catalyst. google.com Palladium on carbon (Pd/C) is a widely used catalyst for this transformation, although others like palladium hydroxide (B78521) on carbon (Pearlman's catalyst) can also be employed. google.com The reaction is typically carried out in an alcohol solvent, such as methanol (B129727) or ethanol, under a pressurized atmosphere of hydrogen. google.com

For instance, the final step in a synthesis of trans-3-aminocyclobutanol involves the deprotection of trans-3-(dibenzylamino)cyclobutanol. google.com This is achieved by adding the compound, an alcohol solvent, and a palladium catalyst to a hydrogenation vessel, pressurizing with hydrogen (e.g., 0.5-1.5 MPa), and heating gently (e.g., 30-45 °C). google.com After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected amine product. google.com

Formation of Hydrochloride Salts in Synthetic Schemes

The final step in the synthesis of many amine-containing active pharmaceutical ingredients is the formation of a salt, often a hydrochloride salt. This is done to improve the compound's stability, crystallinity, and aqueous solubility. nih.gov The free base form of an amine is often an oil or a low-melting solid and may be less stable for storage and formulation.

The formation of the hydrochloride salt is typically a straightforward acid-base reaction. The final, purified amine free base is dissolved in a suitable anhydrous organic solvent, such as dichloromethane, diethyl ether, or ethyl acetate. nih.gov A solution of anhydrous hydrogen chloride (HCl) in a solvent like ether is then added dropwise to the stirred solution of the amine. nih.gov The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution. nih.gov

The resulting solid can then be collected by filtration, washed with the anhydrous solvent to remove any unreacted starting material or excess acid, and dried under vacuum to afford the pure hydrochloride salt. nih.gov

Process Development and Optimization in Cyclobutane Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a large-scale manufacturing process requires significant development and optimization to ensure safety, efficiency, and cost-effectiveness. For cyclobutane synthesis, this involves optimizing key reactions, such as cycloadditions or C-H functionalization steps. researchgate.netacs.org

Optimization studies typically involve a systematic screening of various reaction parameters. These can include the catalyst type and loading, solvent, temperature, reaction time, and concentration of reactants. acs.orgsioc.ac.cn For instance, in the development of a palladium-catalyzed monoarylation of a cyclobutane derivative, parameters such as the palladium source, ligand, base, and solvent were systematically varied to maximize the yield of the desired product. acs.org

Table 2: Optimization of a Pd-Catalyzed Monoarylation Reaction acs.org

| Entry | Pd Source (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)2 (5) | SPhos (10) | K2CO3 (2.5) | Toluene | 110 | 30 |

| 2 | Pd(OAc)2 (5) | SPhos (10) | K3PO4 (2.5) | Toluene | 110 | 45 |

| 3 | Pd(OAc)2 (5) | SPhos (10) | K3PO4 (2.5) | Dioxane | 110 | 55 |

| 4 | Pd2(dba)3 (2.5) | SPhos (10) | K3PO4 (2.5) | Dioxane | 110 | 61 |

| 5 | Pd2(dba)3 (2.5) | SPhos (10) | K3PO4 (2.5) | Dioxane | 100 | 65 |

Similarly, in photocatalytic reactions, the choice of photocatalyst, light source, and solvent can have a profound impact on the reaction's efficiency and selectivity. researchgate.net The development of continuous flow reactors for photochemical reactions represents a significant process improvement, offering better light penetration, temperature control, and scalability compared to traditional batch reactors. nih.gov Scalable syntheses reported in the literature, such as a Merck process for preparing cyclobutane hydroxy acids, often utilize inexpensive starting materials and robust reaction conditions suitable for large-scale production. acs.org

Chemical Reactivity and Derivatization Strategies for 3 Aminomethyl Cyclobutanol Hydrochloride

Transformations Involving the Amino Group

The primary amino group in 3-(aminomethyl)cyclobutanol (B171485) is a key site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.

While specific oxidative studies on 3-(aminomethyl)cyclobutanol hydrochloride are not extensively documented in publicly available literature, the oxidation of primary amines is a well-established transformation in organic chemistry. Generally, the oxidation of primary amines can lead to a range of products depending on the oxidant and reaction conditions. Potential products from the oxidation of the aminomethyl group could include the corresponding imine, oxime, or, with more vigorous oxidation, the carboxylic acid. The characterization of such products would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to identify characteristic shifts of protons and carbons adjacent to the newly formed functional group, Infrared (IR) spectroscopy to detect the presence of C=N or C=O bonds, and mass spectrometry to confirm the molecular weight of the product.

Table 1: Potential Oxidative Transformation Products of the Amino Group

| Oxidizing Agent (Example) | Potential Product | Characterization Highlights |

|---|---|---|

| Mild Oxidants (e.g., MnO₂) | Imine/Enamine | IR: C=N stretch; ¹H NMR: signal for imine proton |

Reductive amination is a powerful and widely used method for the derivatization of primary amines. This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity.

This strategy allows for the introduction of a wide range of substituents at the nitrogen atom. For instance, reaction with formaldehyde (B43269) followed by reduction would yield the N,N-dimethylated derivative. Similarly, reaction with other aldehydes or ketones can be used to install larger alkyl or aryl groups.

Table 2: Examples of Reductive Amination with 3-(Aminomethyl)cyclobutanol

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | 3-((Dimethylamino)methyl)cyclobutanol |

| Acetone | NaBH₄ | 3-((Isopropylamino)methyl)cyclobutanol |

The lone pair of electrons on the nitrogen atom of the free amino group makes it a potent nucleophile, capable of participating in a variety of substitution reactions. Acylation with acyl chlorides or anhydrides is a common method to form amides. For example, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative. Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides.

Alkylation of the amino group with alkyl halides can also be achieved, though over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts is a potential side reaction. Careful control of stoichiometry and reaction conditions is often necessary to achieve selective mono-alkylation.

Reactions at the Hydroxyl Functionality

The secondary hydroxyl group of 3-(aminomethyl)cyclobutanol offers another site for derivatization. Standard reactions of alcohols, such as esterification and etherification, can be employed to modify this functionality.

Esterification can be achieved under various conditions, including the Fischer esterification with a carboxylic acid and an acid catalyst, or more reactive methods involving acyl chlorides or anhydrides in the presence of a base. For example, reaction with benzoic anhydride (B1165640) would yield the corresponding benzoate (B1203000) ester.

Ether formation can be accomplished through the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce the corresponding methyl ether.

Modifications of the Cyclobutane (B1203170) Ring System

The cyclobutane ring itself is relatively stable but can undergo specific transformations, particularly those that relieve its inherent ring strain. While specific examples for this compound are scarce, general reactions of cyclobutane derivatives can be considered. Ring-opening reactions can be promoted under certain catalytic or photolytic conditions.

Furthermore, functionalization of the C-H bonds of the cyclobutane ring is a modern synthetic strategy, though it often requires specialized catalysts and directing groups. Such approaches could potentially lead to the introduction of new substituents directly onto the carbocyclic core.

This compound as a Chemical Building Block

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The cyclobutane scaffold can act as a rigid spacer or a bioisostere for other chemical groups, while the amino and hydroxyl groups provide handles for further elaboration or for key interactions with biological targets.

For example, the amino group can be incorporated into heterocyclic systems, or the hydroxyl group can be used as a point of attachment for other molecular fragments. The stereochemistry of the substituents on the cyclobutane ring can also be controlled, leading to the synthesis of specific stereoisomers with distinct biological activities.

Precursor in the Synthesis of Complex Organic Molecules

The cyclobutane motif is a privileged structure in drug discovery, prized for its rigid, three-dimensional nature and high content of sp³-hybridized carbon centers. nih.gov These features often lead to improved pharmacological properties compared to flat, aromatic systems. nih.gov 3-(Aminomethyl)cyclobutanol serves as a key intermediate in the synthesis of several complex and therapeutically relevant molecules.

Notably, it is a crucial component in the synthesis of Tyrosine-protein kinase 2 (TYK2) inhibitors. google.comnih.gov TYK2 is a member of the Janus kinase (JAK) family and plays a significant role in signaling pathways that regulate inflammation and autoimmune responses. google.comnih.gov Inhibitors of TYK2 are under investigation for treating a variety of conditions, including psoriasis and inflammatory bowel disease. nih.gov The specific stereochemistry and conformational rigidity imparted by the cyclobutane core are often essential for the precise molecular recognition required for potent and selective inhibition of the kinase.

The table below lists examples of complex molecular classes where 3-(Aminomethyl)cyclobutanol or its derivatives are used as precursors.

| Complex Molecule Class | Therapeutic Area | Role of the Cyclobutane Moiety |

| TYK2 Inhibitors | Autoimmune Diseases, Inflammation | Provides a rigid 3D scaffold for optimal binding to the kinase active site. google.comnih.gov |

| Cannabinoid Compounds | Various | Acts as a bioisostere, influencing potency and pharmacokinetic properties. |

| Angiotensin (1–7) Analogs | Cardiovascular Disease | Incorporated as a non-natural amino acid to enhance therapeutic effects. nih.gov |

Utilization in Peptide Coupling Reactions and Amide Bond Formation

The primary aminomethyl group of this compound is a nucleophilic handle that readily participates in amide bond formation, a cornerstone reaction in peptide synthesis and medicinal chemistry. nih.gov The formation of an amide bond requires the activation of a carboxylic acid, which is then coupled with the amine. iris-biotech.de

This transformation is typically mediated by a variety of coupling reagents that convert the carboxylic acid into a more reactive intermediate, facilitating the nucleophilic attack by the amine. bachem.com Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are common activators. bachem.compeptide.com The reaction is often enhanced by the addition of activating agents like 1-Hydroxybenzotriazole (HOBt), which form highly reactive esters and minimize side reactions like racemization. nih.govpeptide.com

The general scheme for this reaction involves the activation of a carboxylic acid (R-COOH) with a coupling reagent, followed by the addition of 3-(aminomethyl)cyclobutanol to form the corresponding amide. The choice of solvent, typically an inert polar solvent like dimethylformamide (DMF), and the potential need for a non-nucleophilic base to neutralize the hydrochloride salt are critical parameters for a successful reaction. commonorganicchemistry.com

Below is a table of common coupling reagents used for amide bond formation.

| Coupling Reagent | Abbreviation | Byproduct Characteristics | Common Additive |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Water-soluble urea, easily removed by aqueous workup. bachem.com | HOBt, Oxyma Pure |

| Dicyclohexylcarbodiimide | DCC | Insoluble dicyclohexylurea (DCU), removed by filtration. peptide.com | HOBt, HOSu |

| Diisopropylcarbodiimide | DIC | Soluble diisopropylurea, suitable for solid-phase synthesis. peptide.com | HOBt, HOAt |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Less hazardous byproducts compared to its predecessor, BOP. | N/A |

Application in Click Chemistry and Bioconjugation Strategies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for bioconjugation. nih.govsigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. organic-chemistry.orgresearchgate.net

While this compound does not inherently possess the functional groups for click chemistry (e.g., an azide (B81097) or a terminal alkyne), its bifunctional nature allows for straightforward derivatization. The primary amine or the hydroxyl group can be readily converted into a "click handle." For instance:

Introduction of an Alkyne: The amine can be acylated with an alkyne-containing carboxylic acid (e.g., propiolic acid) using standard peptide coupling methods. Alternatively, the hydroxyl group can be etherified or esterified with an alkyne-bearing reagent.

Introduction of an Azide: The hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced with sodium azide. The amine can also be converted to an azide via diazotization followed by substitution.

Once functionalized, these derivatives can be "clicked" onto other molecules, such as biomolecules (proteins, nucleic acids), fluorophores, or polyethylene (B3416737) glycol (PEG) chains, to create complex bioconjugates. nih.gov The cyclobutane core serves as a stable, rigid linker within these larger constructs. researchgate.net Research on other cyclobutane β-amino acids has demonstrated their utility as chiral scaffolds for creating molecules suitable for click chemistry. researchgate.netcore.ac.uk

| Reaction Type | Required Functional Groups | Potential Derivatization of 3-(Aminomethyl)cyclobutanol | Key Features |

| CuAAC | Terminal Alkyne, Azide | Acylation of amine with propiolic acid; Etherification of alcohol with propargyl bromide. | High yield, biocompatible, forms stable triazole ring. organic-chemistry.org |

| SPAAC | Strained Alkyne (e.g., cyclooctyne), Azide | Derivatization with a strained alkyne reagent. | Copper-free, ideal for in vivo applications. nih.gov |

| Staudinger Ligation | Azide, Phosphine | Conversion of hydroxyl to azide. | Bio-orthogonal, forms a stable amide bond. sigmaaldrich.com |

| Tetrazine Ligation | Tetrazine, Strained Alkene | Derivatization with a strained alkene like trans-cyclooctene. | Extremely fast kinetics, catalyst-free. sigmaaldrich.com |

Development of Polyfunctional Platforms for Chemical Synthesis

The term "polyfunctional platform" describes a molecular scaffold that possesses multiple, distinct functional groups that can be chemically addressed in a selective or orthogonal manner. core.ac.uk 3-(Aminomethyl)cyclobutanol is an excellent example of such a platform, offering a primary amine and a secondary alcohol on a conformationally restricted cyclobutane ring. researchgate.netresearchgate.net

This dual functionality allows for the sequential or site-selective attachment of different molecular fragments, enabling the construction of diverse and complex molecular architectures from a single, common core. whiterose.ac.uk For example, the amine can be protected while the hydroxyl group is modified, or vice versa. This orthogonal reactivity is highly valuable in constructing libraries of compounds for drug discovery, where systematic structural modifications are needed to explore structure-activity relationships (SAR).

The development of chiral scaffolds from cyclobutane β-amino acids, which share structural similarities, highlights their versatility as precursors for polyfunctional chemical platforms suitable for synthesizing complex molecules through various condensation reactions or click chemistry. researchgate.netcore.ac.uk The rigidity of the cyclobutane scaffold ensures that the appended functionalities are held in a well-defined spatial orientation, which can be critical for biological activity.

The table below summarizes the derivatization potential of the functional groups.

| Functional Group | Potential Reactions and Modifications | Resulting Functionality |

| Primary Amine (-CH₂NH₂) | Acylation, Amidation, Reductive Amination, Sulfonylation, Diazotization | Amides, Carbamates, Ureas, Sulfonamides, Azides |

| Secondary Alcohol (-OH) | Esterification, Etherification, Oxidation, Conversion to Leaving Group | Esters, Ethers, Ketone, Halides, Azides, Alkynes |

This strategic derivatization transforms the simple 3-(Aminomethyl)cyclobutanol molecule into a highly versatile tool for assembling complex structures tailored for specific applications in medicinal chemistry and materials science.

Applications in Biological and Medicinal Chemistry Research

Investigation of Cyclobutane (B1203170) Derivatives in Biological Systems

The unique properties of the cyclobutane ring are increasingly exploited in medicinal chemistry to create molecules with enhanced pharmacological profiles. nih.gov Compared to more common planar aromatic rings, cyclobutane cores offer a more rigid three-dimensional structure, which can improve a molecule's properties as a drug candidate. nih.gov

The primary application of 3-(Aminomethyl)cyclobutanol (B171485) hydrochloride in research is as a structural building block for the synthesis of more complex, biologically active molecules. chemshuttle.com Its cyclobutane core provides a conformationally restricted framework, which is a desirable feature in drug design. Medicinal chemists utilize such scaffolds to orient pharmacophoric elements—the essential features of a molecule that interact with a biological target—in a precise and predictable manner.

The synthesis of libraries of diverse cyclobutane-based fragments is a key strategy in modern drug discovery. nih.gov For example, synthetic routes have been developed starting from intermediates like 3-azido-cyclobutanone to generate a variety of 1,3-substituted cyclobutane derivatives. nih.gov Similarly, methods for creating 3-borylated cyclobutanols provide versatile intermediates that can be further modified, demonstrating the high interest in cyclobutanes that possess chemical handles for additional chemical transformations. rsc.org The aminomethyl and hydroxyl groups on 3-(Aminomethyl)cyclobutanol serve as such handles, allowing for its incorporation into larger molecules like peptides or other potential therapeutics through established chemical reactions. A notable example in this area is the use of a closely related structure, cis-3-(aminomethyl)cyclobutanecarboxylic acid (ACCA), in the development of therapeutic compositions. nih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. The cyclobutane ring is not a flat square; instead, it adopts a puckered or "butterfly" conformation to relieve the torsional strain that would exist in a planar structure. dalalinstitute.comlibretexts.org This puckering results in specific, relatively fixed spatial relationships between the substituents attached to the ring.

This inherent rigidity is a key advantage in medicinal chemistry. By incorporating a cyclobutane scaffold, chemists can reduce the number of possible conformations a larger molecule can adopt. This conformational constraint minimizes the entropic penalty upon binding to a biological target, which can lead to a higher binding affinity. Understanding the stable conformations of cyclobutane derivatives allows researchers to design molecules that present their functional groups to a receptor or enzyme in an optimal arrangement for binding. The study of the energetics between different spatial arrangements (rotamers) is known as conformational analysis and is crucial for predicting molecular stability and interactions. lumenlearning.com

Table 1: Conformational Properties of the Cyclobutane Ring

| Property | Description | Reference |

|---|---|---|

| Conformation | Adopts a non-planar, puckered or "butterfly" shape. | dalalinstitute.comlibretexts.org |

| Bond Angles | The internal C-C-C bond angles are approximately 88°, a deviation from the ideal 109.5° for sp³ hybridized carbons, leading to angle strain. | libretexts.org |

| Strain Relief | The puckered conformation reduces torsional strain by moving hydrogen atoms away from a fully eclipsed arrangement. | dalalinstitute.comlibretexts.org |

| Energetic Profile | The molecule rapidly interconverts between equivalent puckered conformations at room temperature. | dalalinstitute.com |

Role as a Model Compound in Understanding Cyclobutane-Mediated Biological Processes

Due to its rigid structure, 3-(Aminomethyl)cyclobutanol hydrochloride and similar compounds can be used as model systems to probe the geometric requirements of biological binding sites. When developing a drug, researchers often hypothesize about the optimal spatial arrangement of functional groups needed to interact with a target protein. By synthesizing a series of rigid analogues where the distances and angles between key functional groups are systematically varied, scientists can map the topology of a binding site.

For instance, a related compound, (±)-trans-2-(Aminomethyl)cyclobutanecarboxylic acid, has been synthesized and studied as a rigid analogue of γ-aminobutyric acid (GABA), an important neurotransmitter. acs.org Such studies help elucidate which conformations of the natural ligand are responsible for its biological activity. By "locking" the aminomethyl and alcohol functionalities into the specific geometry dictated by the cyclobutane ring, 3-(Aminomethyl)cyclobutanol can help researchers determine if this particular spatial arrangement is favorable for interaction with a given biological target.

Studies on Enzyme Inhibition and Receptor Ligand Interactions

The aminomethyl and hydroxyl groups of this compound are key pharmacophoric features that can participate in interactions with enzymes and receptors. The compound itself can be screened for biological activity or used as a foundational scaffold to build more potent and selective inhibitors or ligands.

While specific targets for this compound are not extensively documented, the structural motif is present in compounds known to interact with a variety of biological targets. The general class of cyclobutane-containing compounds has been investigated for a wide range of biological activities, including antimicrobial and antitumor effects. openmedicinalchemistryjournal.comnih.gov Furthermore, aminomethyl derivatives have been studied as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase. nih.govresearchgate.net

The process of identifying a molecular target often involves screening a compound against a panel of known enzymes or receptors. Binding assays, which measure the affinity of a compound for a specific receptor, are a common technique. For example, analogues of the peptide EM-2 have been evaluated for their binding affinity to mu, delta, and kappa opioid receptors. nih.gov Similarly, etomidate (B1671615) analogues have been studied for their binding to specific sites on the GABA-A receptor. nih.gov These approaches could be applied to novel derivatives of 3-(Aminomethyl)cyclobutanol to identify their specific molecular targets.

Table 2: Examples of Biological Targets for Cyclobutane-Containing Compounds and Related Analogues

| Target Class | Specific Target Example(s) | Compound Class Investigated | Reference |

|---|---|---|---|

| Enzymes | Acetylcholinesterase, Butyrylcholinesterase, Carbonic Anhydrase | Aminomethyl and Alkoxymethyl derivatives | nih.govresearchgate.netresearchgate.net |

| Receptors | Mu, Delta, and Kappa Opioid Receptors | Phenylmorphan analogues, EM-2 analogues | nih.govebi.ac.uk |

| Ion Channels | GABA-A Receptor | Etomidate analogues | nih.gov |

| Various | Targets for antimicrobial and antifeedant activity | Cyclobutane-containing alkaloids | openmedicinalchemistryjournal.comnih.gov |

The mechanism by which this compound and its derivatives interact with biological targets is based on fundamental principles of molecular recognition. The interactions are typically non-covalent and rely on the compound's functional groups.

Hydrogen Bonding: The hydroxyl (-OH) group is an excellent hydrogen bond donor and acceptor. The primary amine of the aminomethyl (-CH₂NH₂) group is a strong hydrogen bond donor. These groups can form hydrogen bonds with amino acid residues (e.g., aspartate, serine, glutamine) in the binding pocket of a protein.

Electrostatic Interactions: In a physiological environment (pH ~7.4), the primary amine is protonated to form an ammonium (B1175870) cation (-CH₂NH₃⁺). This positive charge can form a strong ionic bond, or salt bridge, with a negatively charged amino acid residue, such as aspartate or glutamate, on the target protein.

The cyclobutane ring itself, being a hydrocarbon, is lipophilic and can engage in favorable van der Waals interactions within hydrophobic pockets of the protein target. The key role of the cyclobutane scaffold is to hold the hydrogen-bonding and electrostatically interacting groups in a fixed orientation, thereby presenting a specific "face" to the macromolecule for high-affinity binding.

Role of Hydrogen Bonding and Electrostatic Interactions in Binding Affinity

The binding affinity of a ligand to its biological target is governed by a complex interplay of non-covalent interactions. For this compound, the primary functional groups—the aminomethyl and hydroxyl moieties—are pivotal in establishing these critical connections. In its protonated state, which is expected under physiological conditions, the primary ammonium group (-NH3+) is a potent hydrogen bond donor and can participate in strong electrostatic (ionic) interactions with negatively charged residues in a binding pocket, such as aspartate or glutamate. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The ability to form these salt bridges can significantly anchor the ligand to its target, contributing substantially to the binding energy. cambridgemedchemconsulting.com

The hydroxyl group (-OH) is also a key player in molecular recognition. It is amphiprotic, meaning it can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on its oxygen atom). hama-univ.edu.symmsl.cz This dual capability allows for versatile and specific interactions with a variety of amino acid side chains, such as serine, threonine, or the peptide backbone, within a receptor or enzyme active site. nih.gov The interplay between the aminomethyl and hydroxyl groups, and their spatial arrangement on the rigid cyclobutane scaffold, dictates the molecule's ability to form a stable complex with its target, ultimately determining its biological activity. nih.gov The desolvation of these polar groups upon entering a binding site also plays a crucial role in the thermodynamics of binding. cambridgemedchemconsulting.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. drugdesign.org By systematically modifying a molecule's structure and observing the resulting changes in efficacy, researchers can identify the key chemical features, or pharmacophores, responsible for its biological effects. While specific SAR studies on this compound are not extensively documented in publicly available literature, its simple and rigid structure serves as an excellent platform for hypothesizing how structural modifications would likely influence its activity based on established medicinal chemistry principles. nih.govpharmablock.com

The core components of this compound available for modification are the cyclobutane ring, the aminomethyl group, and the hydroxyl group. SAR exploration would typically involve altering the stereochemistry, modifying the functional groups, and changing the substitution pattern on the cyclobutane core. drugdesign.org

Influence of Stereochemical Configuration on Biological Activity

Stereochemistry is a critical determinant of biological activity, as biological macromolecules like enzymes and receptors are chiral environments. mdpi.com The spatial arrangement of atoms in a molecule dictates how it fits into a binding site and interacts with key residues. 3-(Aminomethyl)cyclobutanol exists as stereoisomers, primarily the cis and trans diastereomers, which place the aminomethyl and hydroxyl groups in different spatial orientations relative to the plane of the cyclobutane ring.

This difference in three-dimensional structure is expected to have a profound impact on biological activity. escholarship.org One isomer may allow for optimal hydrogen bonding and electrostatic interactions within a target binding site, leading to high affinity, while the other isomer may introduce steric clashes or position the key functional groups too far from their interaction partners, resulting in significantly lower or no activity. mdpi.com For example, studies on other conformationally restricted γ-aminobutyric acid (GABA) analogues have shown that different stereoisomers can possess markedly different potencies and selectivities for GABA receptors and transporters. nih.govnih.gov The trans isomer of 3-aminocyclopentanecarboxylic acid, for instance, was found to be significantly more potent at inhibiting Na-independent GABA binding than its cis counterpart, demonstrating the critical influence of stereochemistry. nih.gov A similar dependence on stereochemical configuration is anticipated for this compound and its derivatives.

Impact of Functional Group Modifications on Biological Efficacy

Modification of the key functional groups is a primary strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net Both the amine and hydroxyl groups of 3-(Aminomethyl)cyclobutanol are prime candidates for such modifications.

The primary amine is a crucial interaction point. Its basicity allows for salt formation and strong ionic and hydrogen bonding interactions. sci-hub.box Modifying this group would likely have a significant effect on biological efficacy. For instance, alkylation to form secondary (e.g., -NHCH₃) or tertiary amines would increase lipophilicity and alter hydrogen bond donating capacity, which could either improve or diminish activity depending on the specific requirements of the biological target. sci-hub.box Acylation to form an amide would neutralize the basicity and change the group from a hydrogen bond donor to a potential donor/acceptor, drastically altering its interaction profile.

The hydroxyl group, a key hydrogen bonding participant, can also be modified. mmsl.cz Conversion to an ether (e.g., -OCH₃) would remove its ability to donate a hydrogen bond while retaining its acceptor capability, which would probe the importance of the donor interaction. hama-univ.edu.sy Esterification would introduce a bulkier, more lipophilic group that could explore additional space in the binding pocket or improve membrane permeability.

The following table outlines potential modifications and their predicted impact on the molecule's properties.

| Modification Site | Analogue Structure Example | Potential Change in Physicochemical Properties | Predicted Impact on Biological Interactions |

| Aminomethyl Group | N-Methylation | Increased lipophilicity; Reduced H-bond donor count | May alter or abolish key hydrogen bonds; steric hindrance |

| N-Acetylation | Neutralized basicity; Increased H-bond acceptor capacity | Loss of ionic interaction; potential for new H-bonds | |

| Hydroxyl Group | O-Methylation (Ether) | Increased lipophilicity; Loss of H-bond donor capacity | Tests the importance of the hydroxyl as an H-bond donor |

| O-Acetylation (Ester) | Increased lipophilicity; Increased steric bulk | May improve cell permeability; potential steric clash in pocket | |

| Cyclobutane Core | Ring Expansion (Cyclopentane) | Increased conformational flexibility | Loss of rigid scaffold may decrease binding affinity (entropy loss) |

| Ring Contraction (Cyclopropane) | Increased ring strain and rigidity | Alters bond angles and distances between functional groups |

Exploration of Potential Therapeutic and Pharmacological Applications

The rigid cyclobutane scaffold of 3-(Aminomethyl)cyclobutanol makes it an intriguing candidate for various therapeutic applications, primarily by serving as a conformationally restricted analogue of more flexible endogenous molecules. nih.govpharmablock.com

The most evident potential application lies in neuroscience, given its structural resemblance to GABA. GABA is a highly flexible neurotransmitter, and a common drug design strategy involves creating rigid analogues to lock the molecule into a specific "bioactive" conformation, which can lead to enhanced selectivity for specific GABA receptor subtypes (e.g., GABAₐ, GABAₑ) or transporters. nih.govresearchgate.net The cyclobutane ring effectively restricts the distance and spatial relationship between the amino and hydroxyl groups, mimicking a specific conformation of GABA or related amino alcohols. This could potentially lead to the development of novel agents for treating conditions such as epilepsy, anxiety, or neuropathic pain.

Beyond its potential as a GABA analogue, the broader class of cyclobutane-containing compounds has demonstrated a wide range of biological activities. pharmablock.comnih.gov Natural products and synthetic molecules incorporating a cyclobutane ring have been reported to possess antimicrobial, antiviral, and antitumor properties. pharmablock.comnih.gov For instance, the natural product sceptrin, which contains a cyclobutane core, exhibits antimicrobial activity. nih.gov Therefore, derivatives of 3-(Aminomethyl)cyclobutanol could be explored as novel scaffolds in the development of anti-infective or anticancer agents. The unique three-dimensional structure provided by the cyclobutane moiety can be exploited to achieve novel binding modes and fill specific hydrophobic pockets in enzyme active sites or receptors. nih.gov

Advanced Analytical Methodologies for Research on 3 Aminomethyl Cyclobutanol Hydrochloride

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the chemical structure of a molecule and confirming its identity. For 3-(Aminomethyl)cyclobutanol (B171485) hydrochloride, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for structural elucidation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the NMR spectrum, chemists can piece together the connectivity of atoms and even determine the stereochemistry of the compound. For cyclobutane (B1203170) derivatives, NMR is particularly useful for confirming the ring structure and the relative orientation of substituents. ccspublishing.org.cnresearchgate.net

¹H NMR (Proton NMR) : This technique provides information about the different types of hydrogen atoms in the molecule. For 3-(Aminomethyl)cyclobutanol hydrochloride, one would expect to see distinct signals for the protons on the cyclobutane ring, the aminomethyl (-CH₂-NH₂) group, and the hydroxyl (-OH) group. The chemical shift (δ, in ppm), integration (relative number of protons), and splitting pattern (multiplicity) of each signal are analyzed. The coupling constants (J-values) between adjacent protons can help determine the cis/trans stereochemistry of the substituents on the cyclobutane ring. ccspublishing.org.cn

¹³C NMR (Carbon-13 NMR) : This technique provides information about the different types of carbon atoms. Each unique carbon atom in the molecule gives a distinct signal. For this compound, separate signals would be expected for the carbons in the cyclobutane ring, the aminomethyl group, and the carbon bearing the hydroxyl group. The chemical shift of the carbon attached to the electronegative oxygen and nitrogen atoms would be further downfield. docbrown.info

| Group | Technique | Expected Spectral Features |

|---|---|---|

| Cyclobutane Ring Protons | ¹H NMR | Complex multiplets in the aliphatic region (approx. 1.5-2.5 ppm). docbrown.info |

| Aminomethyl Protons (-CH₂N-) | ¹H NMR | A signal typically around 2.5-3.5 ppm. |

| Carbinol Proton (-CHOH-) | ¹H NMR | A signal typically around 3.5-4.5 ppm. |

| Cyclobutane Ring Carbons | ¹³C NMR | Signals in the aliphatic region (approx. 20-45 ppm). docbrown.info |

| Aminomethyl Carbon (-CH₂N-) | ¹³C NMR | A signal around 40-50 ppm. |

| Carbinol Carbon (-CHOH-) | ¹³C NMR | A signal further downfield, typically around 60-70 ppm. |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for confirming the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

For this compound, the free base (3-(Aminomethyl)cyclobutanol) would be analyzed. Using an ionization technique like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule is ionized. The mass spectrometer then separates the ions based on their m/z value. The resulting mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the free base (101.15 g/mol ).

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Cleavage of bonds within the cyclobutane ring or loss of functional groups (like the aminomethyl or hydroxyl group) will produce characteristic fragment ions. Analyzing these fragments helps to confirm the presence of specific structural motifs within the molecule, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. In the context of this compound, IR spectroscopy can confirm the presence of its key functional groups: the hydroxyl (-OH) group, the aminomethyl (-CH₂NH₃⁺) group, and the cyclobutane ring structure.

The IR spectrum of an organic molecule is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The functional group region is particularly useful for identifying characteristic stretching vibrations. libretexts.org

For this compound, the primary functional groups and their expected IR absorption bands are:

Hydroxyl (-OH) Group: The O-H stretching vibration of the alcohol group typically appears as a strong, broad band in the region of 3200–3600 cm⁻¹. libretexts.org This broadening is a result of intermolecular hydrogen bonding.

Ammonium (B1175870) (-NH₃⁺) Group: As a hydrochloride salt, the amine group is protonated. The N-H stretching vibrations of the resulting ammonium group are expected to appear as a broad band between 3000 and 2800 cm⁻¹. This band can sometimes be complex, showing multiple smaller peaks. Additionally, N-H bending vibrations are typically observed in the 1600–1500 cm⁻¹ region. openstax.org

C-H Bonds: The C-H stretching vibrations of the cyclobutane ring and the methylene (B1212753) groups will appear in the 3000–2850 cm⁻¹ range, which is characteristic of sp³ hybridized carbon atoms. libretexts.orgpressbooks.pub These may overlap with the broad N-H stretching band. C-H bending vibrations can be seen between 1470-1350 cm⁻¹. libretexts.org

C-O and C-N Bonds: The C-O stretching vibration of the secondary alcohol is expected in the 1150–1050 cm⁻¹ region. The C-N stretching vibration can be found in the 1250-1020 cm⁻¹ range. These absorptions fall within the complex fingerprint region.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Ammonium | N-H Stretch | 3000 - 2800 | Medium-Strong, Broad |

| Ammonium | N-H Bend | 1600 - 1500 | Medium |

| Alkane | C-H Stretch | 3000 - 2850 | Medium-Strong |

| Alkane | C-H Bend | 1470 - 1350 | Medium |

| Alcohol | C-O Stretch | 1150 - 1050 | Medium-Strong |

Data compiled from general infrared spectroscopy correlation tables. uniroma1.itlibretexts.orgvscht.cz

X-ray Crystallography for Absolute Stereochemistry and Regiochemistry Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govnih.gov For a molecule like 3-(Aminomethyl)cyclobutanol, which contains stereocenters, this technique is invaluable for establishing both its absolute stereochemistry and its regiochemistry.

The process requires a high-quality single crystal of the compound. nih.govthieme-connect.de When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. This diffraction pattern is dependent on the arrangement of atoms in the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed, which in turn reveals the precise location of each atom in space. thieme-connect.de

For this compound, X-ray analysis would confirm:

Regiochemistry: The substitution pattern on the cyclobutane ring, confirming that the aminomethyl and hydroxyl groups are attached to the 1 and 3 positions, respectively.

Relative Stereochemistry: The spatial relationship between the aminomethyl and hydroxyl groups (i.e., whether they are cis or trans to each other).

Absolute Stereochemistry: For an enantiomerically pure sample, X-ray crystallography can determine the absolute configuration (R or S) at each chiral center. This is achieved through the analysis of anomalous dispersion, an effect that is more pronounced when heavier atoms (like the chloride counter-ion in the hydrochloride salt) are present in the crystal structure. researchgate.net The Flack parameter is a common metric used in crystallographic refinement to confidently assign the absolute configuration. nih.gov

The successful application of X-ray crystallography provides a definitive structural proof that is essential for understanding the molecule's properties and for regulatory purposes. nih.gov The results from a crystallographic study establish a foundational understanding of the molecule's three-dimensional shape.

Advanced Techniques for Chiral Purity Analysis

The analysis of chiral purity, specifically the determination of the enantiomeric excess (ee), is critical for chiral compounds. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present compared to the other. wikipedia.org Several advanced analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) being the most prominent and widely used method. nih.govunife.it

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. unife.it The separation is achieved by using a column packed with a chiral stationary phase. The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and thus their separation. nih.govwikipedia.org

The key components of this method are:

Chiral Stationary Phase (CSP): A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose) being particularly common and versatile. nih.govhplc.eu These phases can separate a broad range of chiral compounds.

Mobile Phase: The composition of the mobile phase (the solvent that carries the sample through the column) is optimized to achieve the best separation (resolution) between the enantiomer peaks. Common modes of operation include normal phase, reversed phase, and polar organic mode. nih.gov

Detection: A standard UV detector is typically used to monitor the eluting enantiomers. Since enantiomers have identical UV spectra, their response factors are the same, allowing for accurate quantification based on the peak area. uma.es

The enantiomeric excess is calculated from the areas of the two enantiomer peaks in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ > Area₂)

Other advanced techniques for chiral analysis include:

Capillary Electrophoresis (CE): This technique separates enantiomers in a capillary based on their different mobilities in a chiral environment, which is created by adding a chiral selector (e.g., cyclodextrins) to the buffer. jiangnan.edu.cnnih.gov

Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and uses less organic solvent than HPLC, making it a "greener" alternative for chiral separations. It also employs chiral stationary phases. wikipedia.org

Optical Methods: Techniques like Circular Dichroism (CD) spectroscopy can also be used for determining enantiomeric excess. nih.govnih.gov These methods measure the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules.

The table below summarizes these advanced techniques for chiral purity analysis.

| Technique | Principle of Separation/Analysis | Common Chiral Selector/Phase | Key Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. wikipedia.org | Polysaccharide derivatives (cellulose, amylose), cyclodextrins. nih.govhplc.eu | High resolution, wide applicability, reliable quantification. unife.it |

| Capillary Electrophoresis (CE) | Differential mobility in an electric field in the presence of a chiral selector in the buffer. jiangnan.edu.cn | Cyclodextrins, crown ethers. nih.gov | High efficiency, small sample volume, fast analysis. |

| Chiral SFC | Differential partitioning between a supercritical fluid mobile phase and a CSP. wikipedia.org | Similar to HPLC (e.g., polysaccharide-based). | Fast separations, reduced solvent consumption. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by enantiomers. nih.gov | N/A (spectroscopic method). | Rapid, no separation required for some methods. rsc.org |

Computational and Theoretical Studies of 3 Aminomethyl Cyclobutanol Hydrochloride

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways for Cyclobutane-Based Scaffolds

The synthesis of substituted cyclobutanes with precise stereochemical control remains a formidable challenge in organic chemistry. Future research will likely focus on developing more efficient, selective, and sustainable methods for constructing the cyclobutane (B1203170) core, moving beyond traditional cycloaddition reactions.

Recent advancements have highlighted several promising strategies:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. rsc.orgnih.gov Applying this logic to cyclobutane synthesis allows for the introduction of functional groups onto a pre-formed ring with high regioselectivity and stereoselectivity. rsc.orgnih.gov Future efforts will likely target the development of novel directing groups and catalysts to enable the selective functionalization of various C-H bonds on the cyclobutane scaffold of molecules like 3-(aminomethyl)cyclobutanol (B171485).

Photocatalysis and [2+2] Cycloadditions: Visible-light photocatalysis has revolutionized the synthesis of strained ring systems. acs.orgrsc.org The [2+2] photocycloaddition of alkenes is a classic method for forming cyclobutanes, and modern photocatalysis offers milder and more selective conditions. acs.org Sequential photocatalytic reactions, combining cycloaddition with subsequent modifications, can provide rapid access to densely functionalized cyclobutane structures. acs.org Research in this area could lead to novel pathways for synthesizing derivatives of 3-(aminomethyl)cyclobutanol with diverse substitution patterns.

Strain-Release Driven Synthesis: Utilizing highly strained precursors like bicyclo[1.1.0]butanes (BCBs) and cyclobutenes offers a powerful strategy for the synthesis of polysubstituted cyclobutanes. cymitquimica.com These reactions proceed under mild conditions and can introduce multiple functional groups in a single step. cymitquimica.com Developing strain-release strategies tailored to the synthesis of amino- and hydroxyl-substituted cyclobutanes could provide efficient routes to 3-(aminomethyl)cyclobutanol and its analogs.

These innovative synthetic approaches are summarized in the table below:

| Synthetic Strategy | Description | Potential Advantages |

| C-H Functionalization | Direct modification of C-H bonds on a pre-existing cyclobutane ring. rsc.orgnih.gov | High atom economy, late-stage diversification. rsc.org |

| Photocatalysis | Use of light to promote [2+2] cycloaddition and other ring-forming reactions. acs.orgrsc.org | Mild reaction conditions, high selectivity. acs.org |

| Strain-Release Synthesis | Ring-opening of highly strained molecules like BCBs to form functionalized cyclobutanes. cymitquimica.com | Rapid increase in molecular complexity. cymitquimica.com |

Design of Advanced Derivatives with Enhanced Biological Activity

The rigid, puckered conformation of the cyclobutane ring makes it an attractive scaffold for the design of biologically active molecules. nih.govnih.gov By orienting substituents in well-defined spatial arrangements, the cyclobutane core can enhance binding to biological targets and improve pharmacokinetic properties. nih.govnih.gov

Future research into derivatives of 3-(aminomethyl)cyclobutanol will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the aminomethyl and hydroxyl groups, as well as substitution on the cyclobutane ring, will be crucial to understanding the SAR. This involves synthesizing a library of analogs and evaluating their biological activity to identify key structural features for potency and selectivity.

Bioisosteric Replacement: The cyclobutane moiety can serve as a bioisostere for other chemical groups, such as phenyl rings or larger cycloalkanes, a strategy often termed "escaping from flatland". cymitquimica.com Derivatives of 3-(aminomethyl)cyclobutanol could be designed where the cyclobutane core mimics the conformation of a known pharmacophore, potentially leading to improved drug-like properties.

Conformational Restriction: The rigid nature of the cyclobutane ring can be used to lock a molecule into a specific conformation that is optimal for binding to a biological target. nih.gov This can lead to increased potency and reduced off-target effects. Designing derivatives of 3-(aminomethyl)cyclobutanol that mimic the bioactive conformation of flexible molecules is a promising avenue for drug discovery.

The unique properties of the cyclobutane ring in drug design are outlined below:

| Property | Description | Impact on Biological Activity |

| Rigid Puckered Conformation | The non-planar structure of the cyclobutane ring. nih.gov | Orients substituents in defined 3D space, enhancing target binding. nih.gov |

| Bioisosterism | Can mimic the size and shape of other chemical groups. cymitquimica.com | Improves pharmacokinetic properties and novelty of chemical space. cymitquimica.com |

| Conformational Restriction | Limits the rotational freedom of the molecule. nih.gov | Increases binding affinity and selectivity. nih.gov |

Integration into Complex Supramolecular Architectures

The well-defined geometry and functional groups of 3-(aminomethyl)cyclobutanol hydrochloride make it an excellent candidate for use as a building block in supramolecular chemistry and crystal engineering. nih.gov The amino and hydroxyl groups can participate in hydrogen bonding and coordination to metal centers, enabling the construction of ordered, self-assembled structures.

Emerging research directions in this area include:

Metal-Organic Frameworks (MOFs): Cyclobutane-based ligands have been successfully used to construct MOFs with unique pore structures and properties. rsc.org The directional nature of the bonds on the cyclobutane ring can be used to control the topology of the resulting framework. rsc.org 3-(Aminomethyl)cyclobutanol could be derivatized to create multitopic ligands for the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis.